molecular formula C21H20N6 B11830089 4-(1-Phenyl-1H-pyrazol-4-yl)-N-(1-(pyridin-4-yl)propan-2-yl)pyrimidin-2-amine

4-(1-Phenyl-1H-pyrazol-4-yl)-N-(1-(pyridin-4-yl)propan-2-yl)pyrimidin-2-amine

Cat. No.: B11830089
M. Wt: 356.4 g/mol
InChI Key: LIIDXQQXTMWPKH-UHFFFAOYSA-N
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Description

4-(1-Phenyl-1H-pyrazol-4-yl)-N-(1-(pyridin-4-yl)propan-2-yl)pyrimidin-2-amine is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Phenyl-1H-pyrazol-4-yl)-N-(1-(pyridin-4-yl)propan-2-yl)pyrimidin-2-amine typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole ring, followed by the formation of the pyridine and pyrimidine rings. Common reagents used in these reactions include hydrazine, phenylhydrazine, and various aldehydes and ketones. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating under reflux.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(1-Phenyl-1H-pyrazol-4-yl)-N-(1-(pyridin-4-yl)propan-2-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(1-Phenyl-1H-pyrazol-4-yl)-N-(1-(pyridin-4-yl)propan-2-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • **4-(1-Phenyl-1H-pyrazol-4-yl)-N-(1-(pyridin-4-yl)propan-2-yl)pyrimidin-2-amine
  • **4-(1-Phenyl-1H-pyrazol-4-yl)-N-(1-(pyridin-3-yl)propan-2-yl)pyrimidin-2-amine
  • **4-(1-Phenyl-1H-pyrazol-4-yl)-N-(1-(pyridin-2-yl)propan-2-yl)pyrimidin-2-amine

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups and rings, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new drugs or materials with tailored properties.

Properties

Molecular Formula

C21H20N6

Molecular Weight

356.4 g/mol

IUPAC Name

4-(1-phenylpyrazol-4-yl)-N-(1-pyridin-4-ylpropan-2-yl)pyrimidin-2-amine

InChI

InChI=1S/C21H20N6/c1-16(13-17-7-10-22-11-8-17)25-21-23-12-9-20(26-21)18-14-24-27(15-18)19-5-3-2-4-6-19/h2-12,14-16H,13H2,1H3,(H,23,25,26)

InChI Key

LIIDXQQXTMWPKH-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=NC=C1)NC2=NC=CC(=N2)C3=CN(N=C3)C4=CC=CC=C4

Origin of Product

United States

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